molecular formula C17H26N4O B12961230 N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide

Cat. No.: B12961230
M. Wt: 302.4 g/mol
InChI Key: IAPBIBJAGLOCEY-UHFFFAOYSA-N
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Description

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide is a synthetic organic compound that features a unique combination of a pyrimidine ring and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide typically involves the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with decanoic acid or its derivatives under appropriate conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide
  • N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide

Uniqueness

N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)decanamide is unique due to its specific combination of a pyrimidine ring and a decanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]decanamide

InChI

InChI=1S/C17H26N4O/c1-2-3-4-5-6-7-8-11-16(22)19-12-9-10-15-13-20-17(18)21-14-15/h13-14H,2-8,11-12H2,1H3,(H,19,22)(H2,18,20,21)

InChI Key

IAPBIBJAGLOCEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N

Origin of Product

United States

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